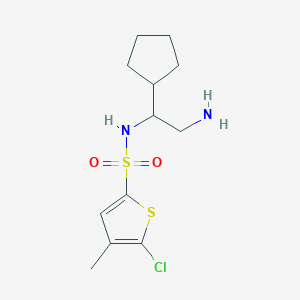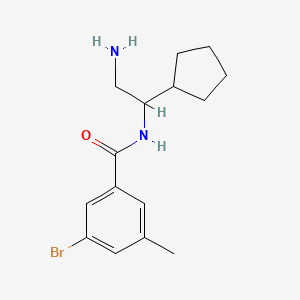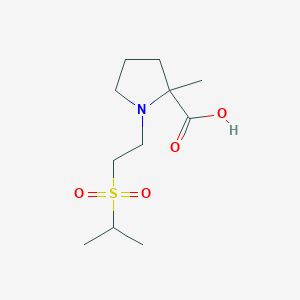
2-Methyl-1-(2-propan-2-ylsulfonylethyl)pyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-(2-propan-2-ylsulfonylethyl)pyrrolidine-2-carboxylic acid, also known as MS-423, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound is a prodrug of L-proline and has been shown to exhibit anti-inflammatory and neuroprotective effects. In
Mecanismo De Acción
The exact mechanism of action of 2-Methyl-1-(2-propan-2-ylsulfonylethyl)pyrrolidine-2-carboxylic acid is not fully understood. However, studies have suggested that it may exert its anti-inflammatory and neuroprotective effects by modulating the activity of transcription factors such as NF-κB and Nrf2. 2-Methyl-1-(2-propan-2-ylsulfonylethyl)pyrrolidine-2-carboxylic acid has also been shown to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-Methyl-1-(2-propan-2-ylsulfonylethyl)pyrrolidine-2-carboxylic acid has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that 2-Methyl-1-(2-propan-2-ylsulfonylethyl)pyrrolidine-2-carboxylic acid can reduce the production of pro-inflammatory cytokines and increase the expression of antioxidant enzymes. In vivo studies have shown that 2-Methyl-1-(2-propan-2-ylsulfonylethyl)pyrrolidine-2-carboxylic acid can reduce inflammation and oxidative stress in the brain and improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methyl-1-(2-propan-2-ylsulfonylethyl)pyrrolidine-2-carboxylic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively non-toxic and has been shown to exhibit low levels of toxicity in animal studies. However, one limitation of 2-Methyl-1-(2-propan-2-ylsulfonylethyl)pyrrolidine-2-carboxylic acid is that its mechanism of action is not fully understood, which can make it difficult to design experiments to investigate its therapeutic potential.
Direcciones Futuras
There are several future directions for research on 2-Methyl-1-(2-propan-2-ylsulfonylethyl)pyrrolidine-2-carboxylic acid. One area of interest is the potential use of 2-Methyl-1-(2-propan-2-ylsulfonylethyl)pyrrolidine-2-carboxylic acid for the treatment of neurodegenerative diseases such as Alzheimer's disease and multiple sclerosis. Another area of interest is the development of more potent and selective analogs of 2-Methyl-1-(2-propan-2-ylsulfonylethyl)pyrrolidine-2-carboxylic acid that can be used to investigate its mechanism of action and therapeutic potential. Additionally, further studies are needed to investigate the long-term safety and efficacy of 2-Methyl-1-(2-propan-2-ylsulfonylethyl)pyrrolidine-2-carboxylic acid in animal models and humans.
Métodos De Síntesis
The synthesis of 2-Methyl-1-(2-propan-2-ylsulfonylethyl)pyrrolidine-2-carboxylic acid involves the reaction of L-proline with 2-propan-2-ylsulfonyl chloride in the presence of a base. The resulting product is then treated with methyl magnesium bromide to yield 2-Methyl-1-(2-propan-2-ylsulfonylethyl)pyrrolidine-2-carboxylic acid. This synthesis method has been optimized to ensure high yields and purity of the final product.
Aplicaciones Científicas De Investigación
2-Methyl-1-(2-propan-2-ylsulfonylethyl)pyrrolidine-2-carboxylic acid has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, 2-Methyl-1-(2-propan-2-ylsulfonylethyl)pyrrolidine-2-carboxylic acid has been shown to exert neuroprotective effects by reducing oxidative stress and inflammation in the brain. These properties make 2-Methyl-1-(2-propan-2-ylsulfonylethyl)pyrrolidine-2-carboxylic acid a promising candidate for the treatment of neuroinflammatory and neurodegenerative diseases such as Alzheimer's disease and multiple sclerosis.
Propiedades
IUPAC Name |
2-methyl-1-(2-propan-2-ylsulfonylethyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4S/c1-9(2)17(15,16)8-7-12-6-4-5-11(12,3)10(13)14/h9H,4-8H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVKUSBGXPFXCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)CCN1CCCC1(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(2-propan-2-ylsulfonylethyl)pyrrolidine-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-fluoro-4-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B6633906.png)
![2-[3-[(4-Chloro-3-fluorobenzoyl)amino]phenyl]acetic acid](/img/structure/B6633929.png)
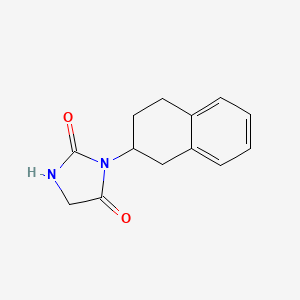
![3-[(2-Bromo-3-methylbenzoyl)amino]propanoic acid](/img/structure/B6633938.png)
![2-[Cyclopropyl-(2,2-dimethylcyclopropanecarbonyl)amino]acetic acid](/img/structure/B6633939.png)
![3-[(4-Chloro-3-fluorobenzoyl)-propan-2-ylamino]propanoic acid](/img/structure/B6633942.png)
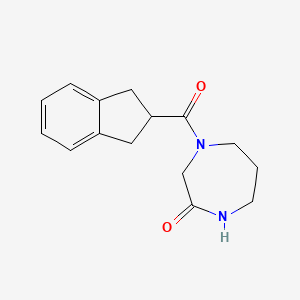
![(2R)-2-[(2-bromo-3-methylbenzoyl)amino]propanoic acid](/img/structure/B6633958.png)
![3-[1-(4-Chloro-3-fluorobenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B6633959.png)
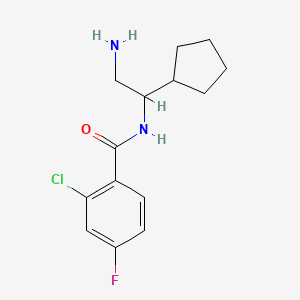
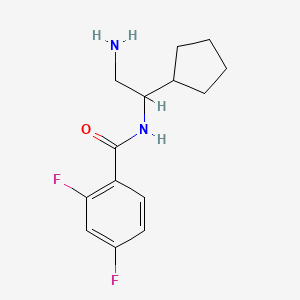
![2-[(2,2-Dimethylbutylamino)methyl]-4-fluorophenol](/img/structure/B6633985.png)
